(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Overview
Description
VHL ligand 1 is a small molecule ligand that binds to the von Hippel-Lindau (VHL) protein, which is a component of the Cullin RING E3 ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system by targeting specific proteins for degradation. VHL ligand 1 is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of target proteins by recruiting them to E3 ligases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VHL ligand 1 typically involves the incorporation of a ®-hydroxyproline motif, which is essential for binding to the VHL protein. The reaction conditions often involve the use of dichloromethane and deionized water, with the pH adjusted to 12.5-13.0 using concentrated aqueous sodium hydroxide solution .
Industrial Production Methods
Industrial production of VHL ligand 1 may involve large-scale synthesis using automated peptide synthesizers and high-throughput screening techniques to ensure high purity and yield. The process is optimized to minimize the use of hazardous reagents and to ensure scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
VHL ligand 1 undergoes various chemical reactions, including:
Oxidation: The hydroxyproline motif can be oxidized under specific conditions.
Substitution: The ligand can undergo nucleophilic substitution reactions, particularly at the isoxazole and benzyl groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of VHL ligand 1 include dichloromethane, deionized water, sodium hydroxide, and various organic solvents such as dimethylformamide and dimethyl sulfoxide .
Major Products
The major products formed from these reactions are typically derivatives of the original ligand, with modifications at the hydroxyproline, isoxazole, and benzyl groups. These derivatives are often used to enhance the binding affinity and specificity of the ligand for the VHL protein .
Scientific Research Applications
VHL ligand 1 has a wide range of scientific research applications, including:
Mechanism of Action
VHL ligand 1 exerts its effects by binding to the VHL protein, which is part of the Cullin RING E3 ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets involved include hypoxia-inducible factor alpha subunits, which are critical for the cellular response to low oxygen levels .
Comparison with Similar Compounds
Similar Compounds
VH032: Another VHL ligand used in PROTACs, featuring a similar hydroxyproline motif.
VH298: A VHL inhibitor that induces the hypoxia response in cells.
Cereblon (CRBN) Ligands: Used in PROTACs targeting different E3 ligases.
Uniqueness
VHL ligand 1 is unique due to its high binding affinity for the VHL protein and its effectiveness in recruiting target proteins for degradation. Its structure-based design and optimization have made it a valuable tool in the development of PROTACs and other targeted protein degradation technologies .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28)/t16-,17+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOXMSNKPDWMEF-ZIFCJYIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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